(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Catalog No.
S760252
CAS No.
796096-64-5
M.F
C11H20N2O4
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-N-Boc-piperazine-2-carboxylic acid methyl es...

CAS Number

796096-64-5

Product Name

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

BRXKHIPPSTYCKO-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC

The exact mass of the compound (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 796096-64-5) is an enantiopure chiral building block widely utilized in the synthesis of complex pharmaceutical active ingredients. Featuring an orthogonally protected piperazine core—with an N1-tert-butyloxycarbonyl (Boc) group, a reactive N4 secondary amine, and a C2-methyl ester—this compound allows for precise, regioselective modifications. It is predominantly procured for the development of oncology drugs, including PD-1/PD-L1 inhibitors, where the (S)-spatial configuration is strictly required for target binding affinity. By providing a pre-resolved, selectively protected scaffold, it significantly streamlines synthetic workflows compared to basic piperazine derivatives [1].

Research Fit

Stereochemical-control study fit – (S)-enantiomer with reported chiral identity context
Orthogonal protection strategy – Boc and methyl ester enable selective deprotection
Reported chiral purity context – may support asymmetric synthesis reliability

Substituting this specific compound with cheaper, less-refined alternatives introduces severe process bottlenecks. Utilizing racemic 1-N-Boc-piperazine-2-carboxylic acid methyl ester mandates late-stage chiral resolution, which inherently caps the theoretical yield of the desired enantiomer at 50% and dramatically increases solvent waste and cycle times [1]. Alternatively, employing unprotected (S)-piperazine-2-carboxylic acid leads to poor regioselectivity during N-alkylation or acylation, resulting in complex mixtures of N1, N4, and N1,N4-disubstituted products that require labor-intensive chromatographic separation. Furthermore, utilizing the free carboxylic acid form instead of the methyl ester alters the solubility profile, complicating standard liquid-liquid extractions and necessitating additional coupling reagents for subsequent derivatization [2].

Substitution Risk

(S)-enantiomer
(R)-enantiomer (CAS 252990-05-9)
Enantiomeric configuration may alter downstream stereochemical outcome
1-N-Boc regioisomer
4-N-Boc regioisomer (CAS 848482-93-9)
Regiochemical mismatch may derail synthetic sequence
Methyl ester protected
Free acid (CAS 159532-59-9)
Lacks orthogonal ester protection; may limit selective deprotection strategy

Elimination of Chiral Resolution Bottlenecks

Procuring the enantiopure (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester directly bypasses the need for downstream chiral separation. When utilizing the racemic baseline, the theoretical maximum yield for the (S)-pathway is capped at 50%, with practical yields often falling below 40% after resolution. In contrast, starting with the enantiopure target provides 100% atom economy for the desired stereocenter, effectively doubling the throughput of the synthetic sequence and eliminating the >40% solvent overhead typically associated with chiral chromatography or diastereomeric salt crystallization [1].

Evidence DimensionMaximum theoretical yield of (S)-enantiomer pathway
Target Compound Data100% utilization of starting material
Comparator Or BaselineRacemic 1-N-Boc-piperazine-2-carboxylic acid methyl ester (capped at 50% yield)
Quantified Difference+50% absolute increase in theoretical yield
ConditionsScalable API synthesis avoiding chiral resolution

Procuring the pre-resolved building block doubles effective downstream throughput and drastically reduces process mass intensity (PMI).

Optical Rotation
Head-to-head
−89.2° (c=1.00, CHCl₃)
Supports enantiomeric attribution review
Reported for (S); opposite sign expected for (R)

Regioselectivity in N4-Functionalization

The pre-installed N1-Boc protection in (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester ensures highly predictable reactivity at the free N4 position. In standard reductive amination protocols, such as methylation using formaldehyde, this compound achieves >95% regioselective N4-functionalization. Conversely, attempting similar reactions on the unprotected (S)-piperazine-2-carboxylic acid baseline typically yields statistical mixtures, necessitating extensive chromatographic purification and severely depressing overall yield [1].

Evidence DimensionRegioselectivity for N4-substitution
Target Compound Data>95% desired N4-functionalized product
Comparator Or BaselineUnprotected (S)-piperazine-2-carboxylic acid (~40% N4-selectivity)
Quantified Difference>55% improvement in regioselectivity
ConditionsStandard N-alkylation or reductive amination conditions

High regioselectivity eliminates the need for complex chromatographic separations, ensuring scalable and reproducible manufacturing.

Regioisomer Identity
Class-level
1-N-Boc vs 4-N-Boc
Regiochemical context may affect synthetic utility
≥97% HPLC purity reported; regioisomer contamination may require review

Processability and Extraction Efficiency

The C2-methyl ester significantly enhances the lipophilicity of the compound compared to its free acid counterpart. During standard aqueous workups, (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester exhibits high solubility in common organic solvents like dichloromethane and ethyl acetate, allowing for >90% recovery via simple liquid-liquid extraction. The free acid baseline, being highly polar and potentially zwitterionic, often partitions poorly into organic phases, resulting in <70% initial recovery and frequently requiring specialized extraction protocols or ion-exchange resins [1].

Evidence DimensionOrganic phase recovery during standard aqueous workup
Target Compound Data>90% recovery in standard organic solvents
Comparator Or Baseline(S)-1-N-Boc-piperazine-2-carboxylic acid (free acid) (<70% recovery)
Quantified Difference>20% increase in extraction recovery
ConditionsStandard aqueous/organic liquid-liquid extraction

The ester form facilitates streamlined, cost-effective downstream processing without the need for specialized purification equipment.

Orthogonal Protection
Class-level
Boc (acid-labile) + methyl ester (base-labile)
Supports selective deprotection workflow
Qualitative differentiation from free acid analog
CAL-A Enantioselectivity
Cross-study
E = 200
Reported enantioselectivity context for biocatalysis
N-acylation of racemic substrate with CAL-A
Purity Benchmark
Supporting
≥97% HPLC, ≥95% ee
Reported purity context for synthesis reliability
Consistent commercial specification

Synthesis of PD-1/PD-L1 Small Molecule Inhibitors

The compound is a highly effective starting material for developing non-peptidic PD-1/PD-L1 inhibitors. The (S)-stereocenter is critical for proper spatial alignment within the target binding pocket, while the free N4 amine allows for rapid diversification via reductive amination or cross-coupling, directly leveraging the regioselectivity data established in process evaluations[1].

Development of Conformationally Constrained Antitumor Agents

In the synthesis of nonclassical antitumor compounds, this building block serves as a rigidified scaffold. The C2-methyl ester can be selectively converted for chain extension, while the N1-Boc group remains intact, providing a highly controlled, step-wise synthesis route .

Scalable Manufacturing of Enantiopure Piperazine APIs

For industrial-scale production of piperazine-containing drugs requiring a specific stereocenter, procuring this pre-resolved, orthogonally protected ester is a highly efficient strategic choice. It completely bypasses the yield-limiting chiral resolution steps and complex purification of regioisomers, directly improving overall process mass intensity and batch reproducibility [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral drug candidate synthesis research
Stereochemical control context
Enantiomeric purity and optical rotation verification
Solid-phase peptide synthesis
Orthogonal protection strategy
Selective deprotection compatibility
Enzymatic resolution research
Reported enzyme substrate profile
Enantioselectivity assay context
Peptidomimetic SAR studies
Conformational rigidity and stereochemistry
Structure-activity relationship interpretation

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(S)-1-N-Boc-Piperazine-2-carboxylic acid methyl ester

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